Benzoic acid, 3,4,5-trimethoxy-, 2-ethyldecahydro-5-isoquinolyl ester, hydrobromide

Description

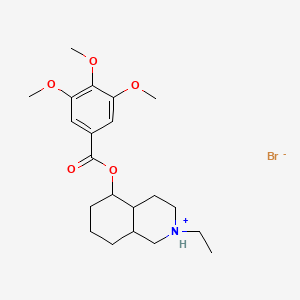

The compound Benzoic acid, 3,4,5-trimethoxy-, 2-ethyldecahydro-5-isoquinolyl ester, hydrobromide is a structurally complex molecule derived from 3,4,5-trimethoxybenzoic acid. Its ester group is linked to a 2-ethyldecahydro-5-isoquinolyl moiety, a bicyclic amine structure with an ethyl substituent, and the compound exists as a hydrobromide salt. The hydrobromide salt form enhances solubility and stability, making it suitable for pharmaceutical applications. The 3,4,5-trimethoxy substitution on the benzoic acid moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and receptor binding .

Properties

CAS No. |

4512-87-2 |

|---|---|

Molecular Formula |

C21H32BrNO5 |

Molecular Weight |

458.4 g/mol |

IUPAC Name |

(2-ethyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-2-ium-5-yl) 3,4,5-trimethoxybenzoate;bromide |

InChI |

InChI=1S/C21H31NO5.BrH/c1-5-22-10-9-16-14(13-22)7-6-8-17(16)27-21(23)15-11-18(24-2)20(26-4)19(12-15)25-3;/h11-12,14,16-17H,5-10,13H2,1-4H3;1H |

InChI Key |

TWYKENCDQWRERH-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+]1CCC2C(C1)CCCC2OC(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Esterification Reaction

The primary step in synthesizing “Benzoic acid, 3,4,5-trimethoxy-, 2-ethyldecahydro-5-isoquinolyl ester” involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-ethyldecahydro-5-isoquinolyl alcohol.

- Reaction Type: Acid-catalyzed esterification.

- Typical Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like tin(II) compounds.

- Reaction Conditions: Elevated temperatures ranging from 160 to 250 °C are common to drive the equilibrium toward ester formation by removing water formed during the reaction.

- Water Removal: Distillative removal of water is critical to shift the equilibrium, often using azeotropic distillation with excess alcohol or inert gas stripping.

- Catalyst Removal: Post-reaction, catalysts such as tin(II) compounds can be removed by filtration or centrifugation without the need for base treatment, ensuring low residual catalyst content in the product.

Catalytic Systems and Efficiency

A notable method described in patent US8022244B2 employs tin(II) compounds as catalysts for benzoic acid esterifications, which provide:

- High purity esters.

- Efficient catalyst removal by filtration.

- Avoidance of energy-intensive distillation steps for catalyst separation.

- Reaction temperatures between 160–250 °C.

- Use of alcohols with 7 to 13 carbon atoms, which aligns with the alkyl chain length of 2-ethyldecahydro-5-isoquinolyl alcohol.

This method is advantageous for preparing esters with complex alcohol moieties such as the isoquinolyl derivative .

Formation of the Hydrobromide Salt

After obtaining the ester, the hydrobromide salt is formed by reaction with hydrobromic acid (HBr):

- Procedure: The ester is treated with hydrobromic acid, typically in an organic solvent or aqueous medium, to form the hydrobromide salt.

- Purpose: Salt formation improves compound stability, solubility, and crystallinity, which is important for pharmaceutical or analytical applications.

- Isolation: The hydrobromide salt is isolated by filtration or crystallization.

Summary of Preparation Steps and Reaction Parameters

| Step | Reactants/Materials | Conditions | Notes |

|---|---|---|---|

| 1. Esterification | 3,4,5-trimethoxybenzoic acid + 2-ethyldecahydro-5-isoquinolyl alcohol | Acid catalyst (e.g., tin(II) compound), 160–250 °C, azeotropic water removal | Removal of water shifts equilibrium; catalyst removed by filtration |

| 2. Hydrobromide salt formation | Ester + hydrobromic acid | Mild conditions, solvent medium | Salt improves stability and isolation |

Analytical and Purification Considerations

- Purity Assessment: Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are standard analytical methods to confirm ester formation and purity.

- Catalyst Residue: Filtration after esterification ensures tin content is below 1 mg/kg, critical for pharmaceutical-grade material.

- Yield and Optimization: Reaction times and catalyst loading are optimized to maximize yield and minimize side products.

Research Data and Kinetic Insights

While specific kinetic data for this exact compound are limited, general esterification kinetics of benzoic acids with alcohols catalyzed by p-toluenesulfonic acid or tin(II) catalysts indicate:

- The reaction follows first-order kinetics with respect to benzoic acid concentration.

- Elevated temperature and efficient water removal significantly enhance reaction rates and yields.

- Catalyst choice impacts reaction time and purification complexity.

Additional Notes

- The 3,4,5-trimethoxy substitution pattern on benzoic acid is known to be stable under esterification conditions.

- The bulky 2-ethyldecahydro-5-isoquinolyl alcohol requires careful control of reaction parameters to avoid side reactions or incomplete conversion.

- Hydrobromide salt formation is a standard approach to improve compound handling and is typically straightforward.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-trimethoxy-, 2-ethyldecahydro-5-isoquinolyl ester, hydrobromide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydrobromide can be replaced with other halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Benzoic acid derivatives are known for their antimicrobial properties. Research indicates that compounds with methoxy groups exhibit enhanced activity against a range of bacteria and fungi. The specific structure of 3,4,5-trimethoxy benzoic acid derivatives can influence their efficacy as antimicrobial agents, making them candidates for development in pharmaceutical formulations aimed at treating infections or preserving products from microbial contamination .

1.2 Anti-inflammatory Effects

Studies have shown that certain benzoic acid derivatives possess anti-inflammatory properties. The presence of multiple methoxy groups may enhance the compound's ability to inhibit inflammatory pathways. This makes it a potential candidate for formulating new anti-inflammatory drugs .

1.3 Neuroprotective Properties

There is growing interest in the neuroprotective effects of benzoic acid derivatives. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases .

Cosmetic Applications

2.1 UV Protection

Benzoic acid esters are being explored as photoprotective agents in sunscreens and cosmetic formulations. Their ability to absorb ultraviolet radiation can help protect the skin from harmful sun exposure, thus preventing skin damage and aging associated with UV rays .

2.2 Skin Conditioning Agents

The emollient properties of benzoic acid derivatives make them suitable for use in skin care products. They can enhance skin hydration and improve texture when incorporated into creams and lotions .

Materials Science Applications

3.1 Polymer Chemistry

Benzoic acid derivatives have been utilized as intermediates in polymer synthesis. Their ability to undergo various chemical reactions allows for the creation of new materials with tailored properties for applications in coatings, adhesives, and plastics .

3.2 Photostabilizers

In materials science, compounds like benzoic acid esters are studied for their role as photostabilizers in polymers and coatings. They help prevent degradation caused by UV exposure, thus extending the lifespan of materials used in outdoor applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Mutation Research examined the effects of trimethoxybenzoic compounds on microbial growth. The results indicated a significant reduction in bacterial viability when treated with these compounds, suggesting their potential use in developing new antimicrobial agents for clinical applications .

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective effects of methoxybenzoic acids highlighted their capability to reduce oxidative stress markers in neuronal cell cultures. This study supports the hypothesis that these compounds could be beneficial in therapeutic strategies against neurodegenerative disorders like Alzheimer’s disease .

Mechanism of Action

The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, 2-ethyldecahydro-5-isoquinolyl ester, hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and properties of the target compound with related derivatives:

Notes:

- Hydrobromide Salt : Unlike simpler esters (e.g., ethyl or methyl derivatives), the target compound’s hydrobromide salt improves aqueous solubility, critical for drug delivery .

- Trimethoxy Substitution : Shared with analogues like ethyl 3,4,5-trimethoxybenzoate, this group is linked to antioxidant and antimicrobial activity but may reduce metabolic stability compared to halogenated derivatives (e.g., 2-bromo-3,4,5-trimethoxybenzoic acid) .

Solubility and Stability

- Hydrobromide Salt: The target compound’s salt form increases polarity, improving solubility in polar solvents (e.g., water or ethanol) compared to neutral esters like ethyl 3,4,5-trimethoxybenzoate .

- Brominated Derivatives : Covalent bromine (e.g., 2-bromo-3,4,5-trimethoxybenzoic acid) reduces solubility but enhances stability against enzymatic degradation .

Biological Activity

Benzoic acid, 3,4,5-trimethoxy-, 2-ethyldecahydro-5-isoquinolyl ester, hydrobromide is a complex organic compound with significant biological activity. This article explores its molecular structure, synthesis, biological properties, potential therapeutic applications, and relevant case studies.

Molecular Structure and Properties

The compound features a benzoic acid moiety with three methoxy groups at the 3, 4, and 5 positions and an isoquinoline-derived ethyl ester. Its molecular formula is C19H28BrN1O5, with a molecular weight of approximately 432.39 g/mol. The presence of methoxy groups enhances the compound's lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H28BrN1O5 |

| Molecular Weight | 432.39 g/mol |

| Functional Groups | Methoxy, Ester |

| CAS Registry Number | Not specified |

Synthesis

The synthesis of benzoic acid, 3,4,5-trimethoxy-, 2-ethyldecahydro-5-isoquinolyl ester typically involves multi-step organic reactions. These methods allow for the production of the compound in laboratory settings and are crucial for exploring its biological activities.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. Its structural similarity to other bioactive compounds indicates potential interactions with various biological targets involved in pain pathways. Research has shown that it may inhibit enzymes associated with inflammatory responses.

Antimicrobial Activity

Research also indicates that benzoic acid derivatives can possess antimicrobial properties. The methoxy groups may contribute to this activity by enhancing membrane permeability or interacting with microbial enzymes.

The precise mechanisms through which benzoic acid, 3,4,5-trimethoxy-, 2-ethyldecahydro-5-isoquinolyl ester exerts its biological effects are still under investigation. However, studies suggest that it may interact with proteins involved in inflammatory responses and pain perception pathways .

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

- Study on TMECG : A related compound, 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG), demonstrated significant antiproliferative activity against melanoma cell lines. Its mechanism involved binding to human dihydrofolate reductase and down-regulating folate cycle gene expression .

- Antimicrobial Efficacy : Another study highlighted the antimicrobial efficacy of methoxy-substituted benzoic acids against various bacterial strains. The presence of multiple methoxy groups was correlated with enhanced activity against Gram-positive bacteria.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?

The synthesis typically involves coupling 3,4,5-trimethoxybenzoic acid with a 2-ethyldecahydro-5-isoquinolyl alcohol precursor. Key steps include:

- Esterification : Use 3,4,5-trimethoxybenzoyl chloride (prepared via thionyl chloride activation) and the alcohol component under anhydrous conditions with a base (e.g., pyridine) to drive the reaction .

- Salt Formation : React the ester intermediate with hydrobromic acid (HBr) in a polar aprotic solvent (e.g., dichloromethane) to form the hydrobromide salt.

- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures. Purity is validated via HPLC (≥95% by area normalization) and NMR spectroscopy .

Q. How can the structural integrity of the ester and hydrobromide moieties be confirmed?

- Spectroscopic Analysis :

- NMR : Compare H and C NMR spectra with reference data for trimethoxybenzoate esters (e.g., chemical shifts for methoxy groups at δ 3.8–4.0 ppm) and decahydroisoquinoline protons (δ 1.2–2.5 ppm for ethyl and bridgehead hydrogens) .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak ([M+H]) and bromide isotope pattern.

- X-ray Crystallography : Resolve stereochemical ambiguities in the decahydroisoquinoline core .

Q. What solvent systems are optimal for studying this compound’s solubility and stability?

- Solubility : Test in DMSO (primary stock solution), followed by aqueous buffers (pH 4–7.4) with ≤1% DMSO. Polar aprotic solvents (e.g., acetonitrile) are suitable for spectroscopic analysis .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the ester linkage in basic conditions (pH >8) is a critical degradation pathway to quantify .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assay systems?

Q. What strategies resolve stereochemical uncertainties in the decahydroisoquinoline core during synthesis?

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate diastereomers .

- Dynamic NMR : Analyze variable-temperature H NMR to detect conformational exchange broadening in the ethyl-substituted decahydroisoquinoline .

- Computational Modeling : Use density functional theory (DFT) to predict lowest-energy conformers and compare with experimental NOESY correlations .

Q. How does the hydrobromide salt influence pharmacokinetic properties compared to the freebase?

- Solubility-Permeability Trade-off : Measure equilibrium solubility (shake-flask method) and apparent permeability (Caco-2/PAMPA assays). Hydrobromide salts often enhance aqueous solubility but may reduce log values, impacting membrane penetration .

- In Vivo PK Studies : Compare plasma exposure (AUC, C) in rodent models after administering equimolar doses of salt and freebase forms. Monitor bromide accumulation via ion chromatography .

Q. What analytical techniques are critical for detecting degradation products under stressed conditions?

- Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and hydrolytic conditions (0.1N HCl/NaOH).

- LC-MS/MS : Identify degradation products using reverse-phase chromatography coupled with tandem MS. Key degradants may include:

- Free 3,4,5-trimethoxybenzoic acid (ester hydrolysis).

- De-ethylated isoquinoline derivatives (oxidative N-dealkylation) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.